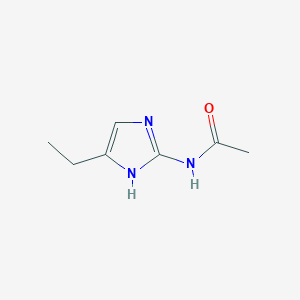

N-(4-ethyl-1H-imidazol-2-yl)acetamide

Descripción general

Descripción

N-(4-ethyl-1H-imidazol-2-yl)acetamide: is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the 4-position of the imidazole ring and an acetamide group at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1H-imidazol-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylimidazole with acetic anhydride under mild conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to ensure the compound’s purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-ethyl-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(4-ethyl-1H-imidazol-2-yl)acetamide has been identified as a promising lead compound in the development of new drugs targeting various biological pathways. Its structural similarities to known pharmacological agents suggest it may exhibit significant biological activities, particularly as an inhibitor of β-secretase (BACE1), which is involved in Alzheimer's disease pathology. The exploration of its binding affinity to biological targets through molecular docking simulations has shown potential for therapeutic applications .

Research indicates that compounds with imidazole structures can possess various biological activities, including:

- Anticancer Properties : Similar compounds have been studied for their ability to inhibit heme oxygenase-1 (HO-1), which is often overexpressed in tumors and associated with poor prognosis. Inhibitors like this compound may provide a novel approach to cancer treatment by modulating HO-1 expression and reducing cell invasiveness .

- Antimicrobial Activity : The compound's potential antimicrobial properties are being investigated, aligning with the broader trend of exploring imidazole derivatives for their efficacy against various pathogens .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves:

- Formation of the Imidazole Ring : Utilizing starting materials that undergo cyclization.

- Acetamide Functionalization : Achieved through nucleophilic substitution reactions.

The mechanism of action often involves the compound's interaction with specific enzymes or receptors, modulating their activity and leading to various biological effects. Its unique substitution pattern on the imidazole ring may influence its reactivity and biological profile significantly .

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

- Inhibition Studies : Research has demonstrated that derivatives similar to this compound can effectively inhibit HO-1, showcasing anticancer activity against various cell lines, including prostate and lung cancer cells .

- Drug Development Initiatives : Ongoing research is focused on modifying the compound's structure to enhance its efficacy and reduce side effects, making it a candidate for further clinical trials.

Mecanismo De Acción

The mechanism of action of N-(4-ethyl-1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- N-(4-methyl-1H-imidazol-2-yl)acetamide

- N-(4-ethyl-1H-imidazol-2-yl)propionamide

- N-(4-ethyl-1H-imidazol-2-yl)butyramide

Comparison: N-(4-ethyl-1H-imidazol-2-yl)acetamide is unique due to its specific substitution pattern. The presence of an ethyl group at the 4-position and an acetamide group at the 2-position imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Actividad Biológica

N-(4-ethyl-1H-imidazol-2-yl)acetamide is a compound belonging to the imidazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Properties

This compound features an imidazole ring substituted with an ethyl group at the 4-position and an acetamide group at the 2-position. This unique structure contributes to its distinct chemical properties and biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₀N₂O |

| Molar Mass | 142.17 g/mol |

| Melting Point | Not well-documented |

| Solubility | Soluble in polar solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Antibacterial Activity:

- Antifungal Activity:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in microbial metabolism. The imidazole ring plays a crucial role in binding interactions with these biological targets, leading to the inhibition of growth and replication of pathogens.

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

- Synthesis and Testing:

- Comparative Studies:

- Comparative analyses with similar compounds showed that the presence of the ethyl group significantly enhances the compound's biological activity compared to other imidazole derivatives like N-(4-methyl-1H-imidazol-2-yl)acetamide.

Propiedades

IUPAC Name |

N-(5-ethyl-1H-imidazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-6-4-8-7(10-6)9-5(2)11/h4H,3H2,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZKMLPFLHFACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437115 | |

| Record name | N-(4-ethyl-1H-imidazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160041-62-3 | |

| Record name | N-(4-ethyl-1H-imidazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.